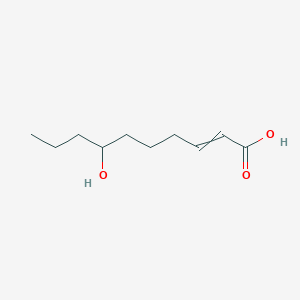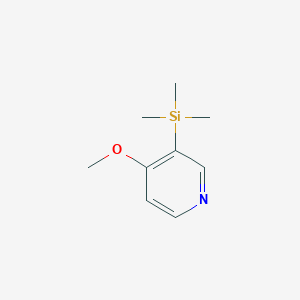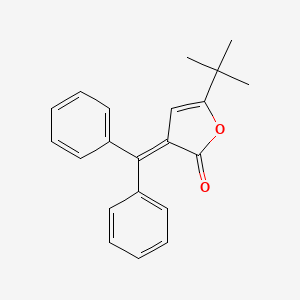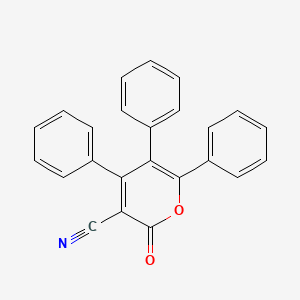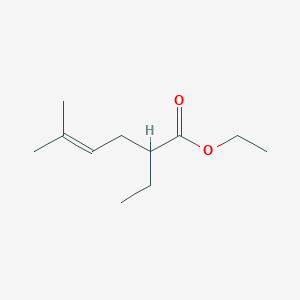![molecular formula C11H16O2 B14324802 1-Methoxy-6-methylbicyclo[3.2.2]non-6-en-2-one CAS No. 106004-16-4](/img/structure/B14324802.png)
1-Methoxy-6-methylbicyclo[3.2.2]non-6-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-6-methylbicyclo[3.2.2]non-6-en-2-one is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its fused ring system and the presence of a methoxy group, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-6-methylbicyclo[3.2.2]non-6-en-2-one typically involves the construction of the bicyclic framework followed by the introduction of the methoxy and methyl groups. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. Subsequent steps may include oxidation, reduction, and substitution reactions to introduce the desired functional groups .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-6-methylbicyclo[3.2.2]non-6-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
1-Methoxy-6-methylbicyclo[3.2.2]non-6-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool in the study of enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its use in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Methoxy-6-methylbicyclo[3.2.2]non-6-en-2-one exerts its effects involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The bicyclic structure provides rigidity, which can affect the compound’s overall conformation and its interactions with biological molecules .
Comparison with Similar Compounds
- 1-Methoxy-4-methylbicyclo[3.2.2]non-6-en-2-one
- 2-Isobutyl-1-methoxy-4-methylbicyclo[3.2.2]non-6-en-2-ol
- 1-Butyl-exo-8-methylbicyclo[3.2.2]non-6-en-2-one
Uniqueness: 1-Methoxy-6-methylbicyclo[3.2.2]non-6-en-2-one is unique due to its specific substitution pattern and the presence of the methoxy group at the 1-position. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties .
Properties
CAS No. |
106004-16-4 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
1-methoxy-6-methylbicyclo[3.2.2]non-6-en-2-one |
InChI |
InChI=1S/C11H16O2/c1-8-7-11(13-2)6-5-9(8)3-4-10(11)12/h7,9H,3-6H2,1-2H3 |
InChI Key |
ZMEMJMHPVIKGTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2(CCC1CCC2=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


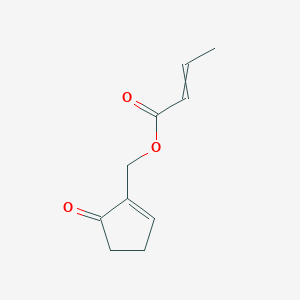
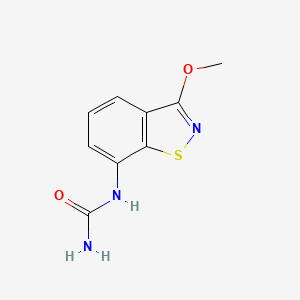
![5-Nitro-2-(2-phenylpyrimidin-5-yl)naphtho[1,2-d][1,3]oxazole](/img/structure/B14324739.png)
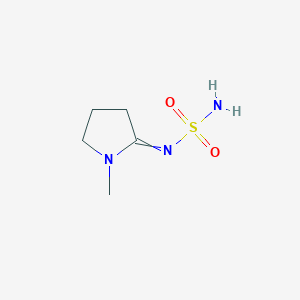
![Bicyclo[9.3.1]pentadecan-15-one, 12-hydroxy-1-nitro-](/img/structure/B14324754.png)
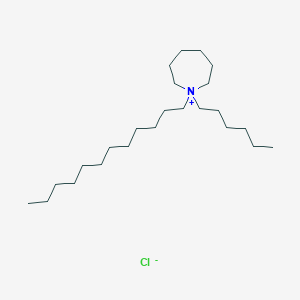
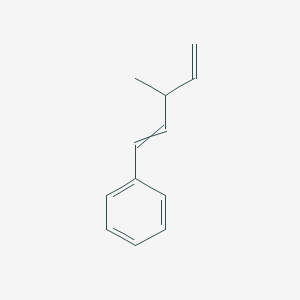
![Trimethyl({6-[(oxan-2-yl)oxy]hexyl}oxy)silane](/img/structure/B14324771.png)
